Product packaging for 2-Bromo-1-ethyl-4-fluorobenzene(Cat. No.:CAS No. 261711-19-7)

2-Bromo-1-ethyl-4-fluorobenzene

Cat. No.: B3120259
CAS No.: 261711-19-7
M. Wt: 203.05 g/mol
InChI Key: RXUQXDGSPVDVEA-UHFFFAOYSA-N
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Description

Halogenated aromatic compounds are key players in a multitude of synthetic transformations, largely due to the unique reactivity conferred by the carbon-halogen bond. apa.org Bromine and fluorine, in particular, offer distinct advantages. The carbon-bromine bond is readily functionalized through a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, making it a valuable tool for forming new carbon-carbon bonds. researchgate.netnih.gov This reactivity allows for the assembly of complex molecular frameworks from simpler precursors.

Fluorine's role is often more nuanced and impactful on the final properties of the molecule. The introduction of fluorine can significantly alter a compound's physicochemical characteristics, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.comnih.gov Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain at least one fluorine atom. pharmtech.comresearchgate.net The presence of both bromine and fluorine on an aromatic scaffold, therefore, creates a bifunctional platform ripe for synthetic exploration and application.

The bromo-fluoro-ethylbenzene scaffold represents a particularly useful structural motif in contemporary chemical research. This framework is integral to the synthesis of a diverse range of molecules due to the orthogonal reactivity of the halogen substituents. The bromine atom typically serves as a reactive handle for metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or other functional groups. researchgate.net This versatility is crucial in the early stages of drug discovery and materials science, where rapid diversification of a core structure is necessary to explore a wide chemical space. nih.gov

For instance, research into novel biologically active compounds has utilized the 2-bromo-4-fluorophenyl moiety, which is a core component of the bromo-fluoro-ethylbenzene scaffold. A study on the synthesis of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol highlights the utility of this scaffold in creating potential anti-inflammatory agents. prolekarniky.cz The presence of the ethyl group can also influence the molecule's physical properties and its interaction with biological systems.

The applications of such scaffolds are not limited to the pharmaceutical sector. In the agrochemical industry, the development of new herbicides, fungicides, and insecticides often relies on fluorinated building blocks to enhance efficacy and stability. nbinno.comalfa-chemistry.com The bromo-fluoro-ethylbenzene core can be elaborated into complex active ingredients designed for crop protection. researchgate.netnih.gov

The compound 2-Bromo-1-ethyl-4-fluorobenzene is a prime example of a strategically designed building block within the broader field of fluorinated aromatic chemistry. The specific arrangement of the substituents on the benzene (B151609) ring dictates its reactivity and potential applications. The fluorine atom, being the most electronegative element, exerts a strong inductive effect, influencing the electron density of the aromatic ring. This can impact the regioselectivity of further electrophilic or nucleophilic substitution reactions. acs.orgnih.gov

A key aspect of fluorinated aromatics is their enhanced metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by enzymes in biological systems. This property is highly desirable in drug design, as it can lead to a longer half-life and improved bioavailability of a therapeutic agent. nbinno.compharmtech.com Furthermore, the introduction of fluorine can modulate the acidity or basicity of nearby functional groups, which in turn affects a molecule's absorption, distribution, and excretion profiles. nih.gov

The bromine atom at the 2-position, ortho to the ethyl group, is well-positioned for a range of synthetic transformations. It can be readily converted into a Grignard reagent or used in various palladium-catalyzed coupling reactions to build more complex structures. chegg.comossila.com The combination of a reactive bromine site for molecular elaboration and a property-modulating fluorine atom makes this compound a valuable intermediate for the synthesis of fine chemicals, particularly in the development of new pharmaceuticals and agrochemicals. agcchem.com

Physicochemical and Identification Data for this compound

PropertyValue
CAS Number 261711-19-7
Molecular Formula C₈H₈BrF
Molecular Weight 203.05 g/mol
Synonyms Benzene, 2-bromo-1-ethyl-4-fluoro-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrF B3120259 2-Bromo-1-ethyl-4-fluorobenzene CAS No. 261711-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-ethyl-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUQXDGSPVDVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Kinetics in 2 Bromo 1 Ethyl 4 Fluorobenzene Transformations

Electrophilic and Nucleophilic Substitution Pathways on Halogenated Arenes

The benzene (B151609) ring in 2-Bromo-1-ethyl-4-fluorobenzene is substituted with both electron-donating (ethyl) and electron-withdrawing (bromine, fluorine) groups. The ethyl group is an activating group, increasing the electron density of the ring and favoring electrophilic aromatic substitution. Conversely, the halogen atoms are deactivating due to their inductive electron withdrawal, yet they direct incoming electrophiles to the ortho and para positions due to resonance effects.

In the context of electrophilic substitution, the positions open for attack are C3, C5, and C6. The activating effect of the ethyl group and the directing effects of all substituents must be considered to predict the regioselectivity.

Nucleophilic aromatic substitution (SNAr) on this compound is also a significant pathway. SNAr reactions typically require an electron-poor aromatic ring, a condition facilitated by the electron-withdrawing halogen atoms. masterorganicchemistry.com Furthermore, for a successful SNAr reaction, a good leaving group and a strong nucleophile are necessary. masterorganicchemistry.com In many SNAr reactions, fluorine can act as an effective leaving group because its high electronegativity polarizes the carbon-fluorine bond, although the C-F bond cleavage itself is not the rate-limiting step. masterorganicchemistry.com The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of multiple halogens can influence the reaction's chemo- and stereoselectivity. researchgate.net

Fluorine, particularly when positioned ortho to a reaction center, can be a powerful activator for ortho-lithiation reactions, significantly increasing the stability of the resulting organometallic intermediate. researchgate.netresearchgate.net This effect diminishes with distance (ortho > meta > para). researchgate.netresearchgate.net

Cross-Coupling Reactions Involving Carbon-Bromine Bond Functionalization

The carbon-bromine bond in this compound is a key site for functionalization via cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or copper, are fundamental in synthesizing more complex aryl structures.

Palladium-catalyzed direct C-H bond arylation is an efficient method for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. chemrxiv.org In fluorobenzene (B45895) derivatives, the fluorine atom is known to promote ortho-C–H metalation. nih.gov However, the regioselectivity of these reactions is highly dependent on the other substituents present on the aromatic ring.

Research has shown that for fluorobenzene derivatives with a substituent at the C2 (ortho) position, such as a bromo, chloro, or methoxy (B1213986) group, palladium-catalyzed C-H arylation proceeds with high regioselectivity at the C3 position—the other ortho position relative to the fluorine atom. nih.govdocumentsdelivered.comrsc.org This selectivity is achieved using a diphosphine-palladium catalyst system. nih.govrsc.org This principle suggests that for this compound, the C-H bond at the C3 position would be the primary site for arylation. The reaction tolerates a variety of electron-withdrawing groups on the aryl bromide coupling partner. nih.govrsc.org

The "ortho effect" describes how interactions between a directing group and a neighboring substituent can significantly influence the efficacy of C-H activation. rsc.org In some cases, a dual ligand system is crucial for achieving high reactivity and site-selectivity. nih.gov

Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation of Ortho-Substituted Fluorobenzenes

Ortho-Substituent (at C2) Primary Arylation Position Catalyst System Reference
Bromo C3 Diphosphine-Palladium nih.govrsc.org
Chloro C3 Diphosphine-Palladium nih.govrsc.org
Methoxy C3 Diphosphine-Palladium nih.govrsc.org

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a classic method for forming biaryl compounds. byjus.com When performed on metal surfaces, it allows for the bottom-up fabrication of low-dimensional nanostructures. mdpi.com The reaction mechanism typically involves the formation of organometallic intermediates following the cleavage of the carbon-halogen bond. byjus.comorganic-chemistry.org While direct studies on this compound are limited, research on its isomer, 4-bromo-1-ethyl-2-fluorobenzene (B1322592), provides significant insight into the surface-mediated Ullmann coupling process. nsf.gov

The initial step in the on-surface Ullmann reaction is the cleavage of the carbon-halogen bond, which is influenced by the halogen type and the substrate temperature. acs.org The C-I bond is weaker and cleaves at lower temperatures than the C-Br bond. acs.org For 4-bromo-1-ethyl-2-fluorobenzene on a Cu(111) surface, annealing the sample to 220 K is sufficient to induce C–Br bond cleavage and initiate the formation of an organometallic intermediate. nsf.gov This process is often irreversible and kinetically controlled, leading to the formation of stable organometallic phases before subsequent C-C coupling occurs. researchgate.net Theoretical studies on other aryl halides have shown that the energy barriers for dehalogenation are a critical factor in the reaction kinetics. acs.org The electrocatalytic cleavage of C-Br bonds can also be achieved, with catalysts like Nickel(II) salen lowering the required overpotential. umn.edu

Following C-Br bond cleavage, the resulting aryl radicals react with metal adatoms on the catalytic surface to form organometallic intermediates. researchgate.netresearchgate.net In the case of 4-bromo-1-ethyl-2-fluorobenzene on Cu(111), a highly ordered organometallic intermediate structure is formed upon annealing. nsf.gov These intermediates are crucial as their topology often dictates the structure of the final covalent product. researchgate.net The formation of these intermediates can be a complex process, with studies sometimes revealing multiple distinct organometallic phases. units.it Scanning tunneling microscopy (STM) is a key technique used to visualize these intermediates, revealing their structure and arrangement on the surface. nsf.gov For 4-bromo-1-ethyl-2-fluorobenzene, the organometallic intermediates form highly ordered arrays, which can be directly imaged. nsf.gov

The organometallic intermediates formed during on-surface Ullmann coupling often self-assemble into highly ordered structures, such as one-dimensional chains or two-dimensional networks. researchgate.netnih.gov The study of 4-bromo-1-ethyl-2-fluorobenzene on Cu(111) revealed that the organometallic intermediates form highly ordered arrays, effectively creating a two-dimensional crystal structure. nsf.gov This self-assembly is a key feature of on-surface synthesis, allowing for the precise fabrication of nanostructures. mdpi.com The reaction pathway and dynamics can be steered by this self-assembly process; for instance, assembled intermediates may follow a different reaction pathway than sparsely dispersed ones. nih.gov The final C-C coupling to form the biaryl product occurs upon further annealing (e.g., to 380 K for the product of 4-bromo-1-ethyl-2-fluorobenzene coupling), leading to the demetalation of the organometallic structure. nsf.gov

Heck-Type Reactions with Trifluoromethylated Alkyl Bromides: Exploration of Radical Intermediates and Single Electron Transfer (SET) Mechanisms

Heck-type reactions represent a powerful tool for carbon-carbon bond formation. While the classical Heck reaction involves aryl halides, the use of alkyl halides, particularly those that can form stable radical intermediates, has expanded the scope of this transformation. nih.gov In the context of reactions involving substrates like this compound, the coupling with trifluoromethylated alkyl bromides is of significant interest.

Recent studies have demonstrated efficient palladium-catalyzed Heck-type reactions of secondary trifluoromethylated alkyl bromides under mild conditions. nih.gov Mechanistic investigations suggest the involvement of a secondary trifluoromethylated alkyl radical. nih.gov It is hypothesized that a single-electron transfer (SET) from a low-valent palladium complex to the alkyl bromide initiates the reaction, generating the radical species. nih.govacs.org This radical then adds to an alkene, followed by a series of steps to yield the final product and regenerate the palladium catalyst. The presence of radical intermediates is often confirmed through radical trapping or radical clock experiments. nih.gov

The general mechanism for alkyl Heck reactions can deviate from the classical pathway and often involves a hybrid organometallic-radical scenario. nih.gov This is particularly true for alkyl halides that can readily form radical species. The use of light irradiation has also been explored to facilitate the SET process and activate alkyl halides for Heck-type couplings. acs.org

Negishi Cross-Coupling in Continuous Flow Systems Utilizing Organozinc Species

Negishi cross-coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a versatile method for creating C-C bonds. The use of continuous flow technology for this reaction offers several advantages, including improved safety, scalability, and process control. researchgate.netdntb.gov.ua

For a substrate such as this compound, a continuous flow Negishi coupling process would typically involve the in-situ formation of an organozinc reagent. This can be achieved by flowing a solution of the corresponding organic halide through a packed bed of activated zinc. nih.gov The resulting organozinc solution is then directly mixed with the aryl halide (in this case, this compound) and a palladium catalyst stream in a subsequent reactor coil to effect the cross-coupling. researchgate.netnih.gov

This methodology allows for the efficient synthesis of various biaryl compounds. The ability to prepare and use often unstable organozinc reagents in situ is a key advantage of flow chemistry. nih.gov The mild reaction conditions and high functional group tolerance of the Negishi coupling make it a valuable tool in organic synthesis. nih.govunits.it

Radical Reaction Pathways in Halogenated Ethylbenzene (B125841) Systems

The ethyl group on the benzene ring of this compound provides a site for radical reactions, particularly at the benzylic position. Understanding these pathways is crucial for controlling the selectivity of halogenation and other radical-mediated transformations.

Regioselective Free-Radical Bromination and Energetic Considerations

The free-radical bromination of ethylbenzene derivatives is a classic example of regioselectivity in organic reactions. oregonstate.edu Bromine radicals are highly selective and will preferentially abstract the most stable hydrogen atom to form the most stable radical intermediate. stackexchange.com In the case of 1-ethyl-4-fluorobenzene, the benzylic hydrogens on the methylene (B1212753) (-CH2-) group are the most reactive towards radical abstraction. youtube.com

This selectivity is governed by the bond dissociation energies (BDEs) of the C-H bonds. The benzylic C-H bond is significantly weaker than the C-H bonds of the methyl group and the aromatic ring due to the resonance stabilization of the resulting benzylic radical. youtube.com The transition state for bromination is "late," meaning it resembles the product radical in energy and structure. masterorganicchemistry.com Therefore, the energetic differences between the possible radical intermediates are reflected in the activation energies, leading to high selectivity for the formation of the more stable benzylic radical. masterorganicchemistry.com

The reaction proceeds via a chain mechanism involving initiation (formation of bromine radicals), propagation (hydrogen abstraction and reaction of the resulting radical with Br2), and termination steps. oregonstate.edu

Application of Radical Clock Experiments for Mechanistic Elucidation

Radical clock experiments are a powerful kinetic tool used to determine the rates of radical reactions and to detect the presence of radical intermediates. illinois.eduwikipedia.org A radical clock is a molecule that undergoes a unimolecular rearrangement at a known rate. wikipedia.org If this radical is generated in the presence of a trapping agent, the ratio of the rearranged to the unrearranged trapped product can be used to determine the rate of the trapping reaction.

In the context of reactions involving halogenated ethylbenzenes, a radical clock could be incorporated into the system to probe the lifetime of radical intermediates. For instance, if a radical reaction is suspected to proceed through a specific intermediate, a suitably designed substrate with a radical clock functionality could confirm this hypothesis. If ring-opened or rearranged products are observed, it provides strong evidence for the involvement of a radical pathway. researchgate.netresearchgate.net This technique has been used to elucidate mechanisms in various transformations, including those catalyzed by transition metals where single-electron transfer processes might generate radical species. researchgate.nettaylorandfrancis.com

Metalation Strategies and Regioselectivity Control using Mixed Amide Bases and Lewis Acids

Directed ortho-metalation (DoM) is a key strategy for the functionalization of aromatic rings. The choice of base and the presence of directing groups are crucial for controlling the regioselectivity of the metalation. For a substrate like this compound, the fluorine and bromine atoms can act as directing groups.

The use of mixed amide bases, such as lithium-zinc bases (TMP-Zn-Li), can offer unique reactivity and selectivity profiles. These bases can be used for the regioselective metalation of fluorinated and trifluoromethyl-substituted benzenes. The presence of a Lewis acid, such as a zinc salt, can influence the aggregation state and reactivity of the organolithium species, leading to different regiochemical outcomes. The interplay between the directing groups on the ring and the nature of the metalating agent is key to achieving the desired regioselectivity.

Azide (B81097) Group Directed Lithiation/Cyclization Reactions of Haloaryl Azides

While not directly involving this compound, the principles of azide group directed lithiation and cyclization of haloaryl azides can be conceptually extended. In these reactions, an azide group can direct an adjacent lithiation. The resulting ortho-lithiated species can then undergo intramolecular cyclization, often with the displacement of a halide, to form fused heterocyclic systems.

This strategy highlights the utility of functional groups in directing C-H activation and subsequent intramolecular transformations. The azide group serves as a powerful directing group and a latent reactive site for cyclization.

Silver-Catalyzed Meerwein Arylation for Intermolecular and Intramolecular Fluoroarylation of Styrenes

The silver-catalyzed Meerwein arylation represents a significant advancement in the difunctionalization of alkenes, providing a method for the simultaneous introduction of a fluoro group and an aryl group across a double bond. This reaction is particularly effective for both intermolecular and intramolecular transformations of styrenes, leading to the formation of complex fluorinated molecules under mild conditions. Current time information in Pasuruan, ID.rsc.org The process typically involves the reaction of an aryl diazonium salt with a styrene (B11656) derivative in the presence of a silver catalyst and a fluorine source. Current time information in Pasuruan, ID.d-nb.info

For a compound such as this compound to be utilized in this transformation, it would first need to be converted into the corresponding aryl diazonium salt. This is typically achieved through the diazotization of the respective aniline (B41778) (in this hypothetical case, 2-bromo-4-fluoro-5-ethylaniline). The aniline derivative is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid to generate the reactive diazonium species.

Once the aryl diazonium salt of the parent compound is formed, it can then participate in the silver-catalyzed Meerwein arylation.

Intermolecular Fluoroarylation

In the intermolecular reaction, an aryl diazonium salt reacts with a styrene derivative to yield a 1-aryl-2-fluoroethane derivative. A study by Guo, Yang, and Tang in 2015 demonstrated the efficacy of silver(I) triflate (AgOTf) as a catalyst for this transformation, using Selectfluor as the fluorinating agent. Current time information in Pasuruan, ID. The reaction proceeds smoothly at room temperature, accommodating a variety of substituents on both the aryl diazonium salt and the styrene. Current time information in Pasuruan, ID.researchgate.net

The general reaction scheme is as follows: Ar-N₂⁺BF₄⁻ + Ph-CH=CH₂ --(AgOTf, Selectfluor)--> Ar-CH(Ph)-CH₂F

Table 1: Silver-Catalyzed Intermolecular Fluoroarylation of Styrene with Various Aryl Diazonium Salts

EntryAryl Diazonium Salt (Ar)ProductYield (%)
14-MeC₆H₄N₂⁺BF₄⁻1-(4-Methylphenyl)-1-phenyl-2-fluoroethane75
24-MeOC₆H₄N₂⁺BF₄⁻1-(4-Methoxyphenyl)-1-phenyl-2-fluoroethane68
34-FC₆H₄N₂⁺BF₄⁻1-(4-Fluorophenyl)-1-phenyl-2-fluoroethane72
44-ClC₆H₄N₂⁺BF₄⁻1-(4-Chlorophenyl)-1-phenyl-2-fluoroethane65
54-BrC₆H₄N₂⁺BF₄⁻1-(4-Bromophenyl)-1-phenyl-2-fluoroethane62
62-MeC₆H₄N₂⁺BF₄⁻1-(2-Methylphenyl)-1-phenyl-2-fluoroethane55

Reaction conditions: Aryl diazonium salt (0.45 mmol), styrene (0.15 mmol), AgOTf (10 mol%), Selectfluor (0.30 mmol) in DMA (1.5 mL) at 25 °C for 10 h.

Intramolecular Fluoroarylation

The silver-catalyzed Meerwein arylation can also be applied in an intramolecular fashion, enabling the synthesis of fluorinated heterocyclic compounds such as dihydrobenzofurans and indolines. Current time information in Pasuruan, ID.rsc.org In this variation, the styrene moiety is tethered to the aryl diazonium salt. The intramolecular cyclization is initiated by the silver catalyst, leading to the formation of a five-membered ring.

Table 2: Silver-Catalyzed Intramolecular Fluoroarylation of Styrenes

EntrySubstrateProductYield (%)
12-(Allyloxy)benzenediazonium tetrafluoroborate3-(Fluoromethyl)-2,3-dihydrobenzofuran78
22-(Allyloxy)-5-methylbenzenediazonium tetrafluoroborate3-(Fluoromethyl)-5-methyl-2,3-dihydrobenzofuran75
32-(Allyloxy)-5-fluorobenzenediazonium tetrafluoroborate5-Fluoro-3-(fluoromethyl)-2,3-dihydrobenzofuran72
4N-allyl-N-tosylaniline-2-diazonium tetrafluoroborate1-Tosyl-3-(fluoromethyl)indoline71

Reaction conditions: Substrate (0.30 mmol), AgOTf (20 mol%), Selectfluor (0.60 mmol) in DMA (2.0 mL) at 25 °C for 20 h. Current time information in Pasuruan, ID.

Reaction Mechanism and Kinetics

The mechanism of the silver-catalyzed Meerwein arylation is believed to proceed through a radical pathway. Current time information in Pasuruan, ID. The reaction is initiated by the reduction of the aryl diazonium salt by the silver(I) catalyst to form an aryl radical and a silver(II) species, with the release of nitrogen gas. This aryl radical then adds to the double bond of the styrene. The resulting benzylic radical is subsequently trapped by the fluorine atom from Selectfluor, which is facilitated by the silver(II) species, to afford the final fluoroarylated product and regenerate the silver(I) catalyst.

Kinetic studies have not been extensively reported for this specific transformation involving this compound. However, the reaction rates are generally influenced by the electronic nature of the substituents on both the aryl diazonium salt and the styrene. Electron-donating groups on the styrene tend to accelerate the reaction, while electron-withdrawing groups on the aryl diazonium salt also favor the initial reduction step.

Advanced Characterization Methodologies for 2 Bromo 1 Ethyl 4 Fluorobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 2-Bromo-1-ethyl-4-fluorobenzene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group typically displays a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom. For instance, in a related compound, 2-bromo-4-fluorotoluene, the methyl group appears as a singlet, while the aromatic protons show complex multiplets. chemicalbook.com Similarly, in 4-bromofluorobenzene, the aromatic protons appear as multiplets in the range of δ 6.794-7.420 ppm. chemicalbook.com

Table 1: ¹H NMR Spectral Data for Compounds Related to this compound

CompoundSolventChemical Shift (δ ppm) and Multiplicity
2-Bromo-4-fluorotoluene-Complex multiplets for aromatic protons
4-BromofluorobenzeneCDCl₃6.938 (m), 7.420 (m)
(2-Bromoethyl)benzeneCDCl₃3.154 (t), 3.535 (t), 7.15-7.34 (m) chemicalbook.com

This table is generated based on available data for related structures and serves as a predictive guide.

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In this compound, distinct signals are expected for the two carbons of the ethyl group and the six carbons of the benzene (B151609) ring. The carbon attached to the bromine atom will be shifted downfield, while the carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). The chemical shifts of sp³-hybridized carbons in the ethyl group are found upfield compared to the sp²-hybridized carbons of the benzene ring. libretexts.orgchegg.com Generally, sp³ carbons absorb in the 0-90 δ range, while sp² carbons absorb from 110-220 δ. libretexts.org For example, in 2-bromo-4-fluorobenzoic acid, the aromatic carbons appear in the downfield region of the spectrum. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ ppm)
CH₃~15
CH₂~28
Aromatic C-F~160 (d, ¹JCF ≈ 245 Hz)
Aromatic C-Br~115
Other Aromatic C115-135

This table provides predicted values based on typical chemical shifts for similar structural motifs.

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In the case of 1-bromo-4-fluorobenzene, the ¹⁹F NMR spectrum shows a signal corresponding to the fluorine atom on the benzene ring. spectrabase.com The coupling of the fluorine atom with adjacent protons (³JHF) will result in a multiplet structure for the fluorine signal.

When this compound is converted into an organoboron derivative, for instance, through a borylation reaction, Boron (¹¹B) NMR spectroscopy becomes a crucial analytical tool. rsc.org The chemical shift in the ¹¹B NMR spectrum indicates the coordination number and the nature of the substituents on the boron atom. For example, three-coordinate organoboron compounds typically resonate in a broad range from approximately 20 to 90 ppm, while four-coordinate species appear in a narrower, more upfield region from approximately -20 to 20 ppm. This technique is instrumental in confirming the successful formation of organoboron species and in characterizing their electronic properties. rsc.org

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. HRMS is also used to analyze the fragmentation patterns of the molecule, providing further structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the identification and characterization of this compound and its derivatives, particularly in complex mixtures or as products of chemical synthesis.

In a typical LC-MS analysis, the compound is first separated from other components on a chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common ionization technique for this class of molecules. researchgate.net The presence of bromine in this compound provides a distinct isotopic signature in the mass spectrum, with two characteristic peaks for the bromine isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, which greatly aids in its identification. nih.govacs.orgacs.org

High-resolution mass spectrometry (HRMS) coupled with LC can determine the elemental composition of the parent ion and its fragments with high accuracy, confirming the molecular formula C₈H₈BrF. nih.govacs.org Multi-stage mass spectrometry (MSⁿ) can be employed to study the fragmentation pathways. dphen1.com For this compound, fragmentation would likely involve the loss of the ethyl group (-C₂H₅), the bromine atom (-Br), or other characteristic cleavages of the benzene ring, providing structural confirmation. A method for detecting unknown organic bromine compounds involves using in-source fragmentation to generate bromide ions (m/z 79 and 81), which can be selectively monitored. researchgate.net

Table 1: Illustrative LC-MS Parameters for Analysis of this compound

Parameter Value/Condition Purpose
Liquid Chromatography
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) Separation based on hydrophobicity.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid Gradient elution for effective separation. acs.org
Flow Rate 0.3 - 0.5 mL/min Typical analytical flow for high efficiency. acs.org
Column Temperature 35 - 40 °C Ensures reproducible retention times. acs.org
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive/Negative Versatile ionization for halogenated aromatics. researchgate.netdphen1.com
Analyzer Time-of-Flight (TOF) or Orbitrap Provides high mass accuracy for formula determination.
Scan Mode Full Scan (for identification), MS/MS (for structure) Characterization of parent and fragment ions. dphen1.com

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are the cornerstone for assessing the purity of this compound and for separating it from isomers and reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quality control and purity analysis of synthetic chemical intermediates like this compound. asianpubs.org Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for separating such relatively non-polar aromatic compounds. nih.govresearchgate.net

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a sample is determined by injecting it into the HPLC system and monitoring the eluent with a UV detector, typically at a wavelength where the benzene ring absorbs, such as 254 nm. researchgate.net A pure sample will ideally show a single, sharp peak. The presence of other peaks indicates impurities, such as starting materials, byproducts, or isomers from the synthesis process. The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative purity assessment. For challenging separations of related halogenated aromatic compounds, modifying parameters like mobile phase composition (e.g., acetonitrile/water mixtures with modifiers like trifluoroacetic acid) and column chemistry (e.g., Phenyl or PFP phases) can improve resolution. researchgate.netchromforum.org

Table 2: Representative HPLC Method for Purity Analysis of this compound

Parameter Value/Condition Rationale
Column ODS-C18 (e.g., 4.6 x 150 mm, 5 µm) Standard choice for reversed-phase separation of aromatic compounds. researchgate.net
Mobile Phase Acetonitrile / Water (e.g., 70:30 v/v) Effective eluent system for non-polar analytes. researchgate.net
Modifier 0.1% Trifluoroacetic Acid (TFA) Improves peak shape and resolution. researchgate.net
Flow Rate 1.0 mL/min Standard analytical flow rate for good efficiency and run time. researchgate.net
Temperature 35 °C Maintains stable retention times and improves efficiency.
Detector UV-Vis Diode Array Detector (DAD) Detection at 254 nm for aromatic ring; DAD allows for peak purity analysis. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures, resulting in dramatically increased resolution, sensitivity, and speed of analysis. researchgate.net

These advantages are particularly crucial for separating this compound from its positional isomers (e.g., 1-Bromo-2-ethyl-4-fluorobenzene or 4-Bromo-1-ethyl-2-fluorobenzene), which have very similar physical and chemical properties and are often difficult to resolve using conventional HPLC. waters.commtc-usa.com The high efficiency of UPLC columns can provide baseline separation of such closely related species, which is critical for accurate quantification and for ensuring the isomeric purity of the final product. nih.govnih.gov The use of UPLC coupled with mass spectrometry (UPLC-MS) provides an exceptionally powerful platform for both the separation and confident identification of isomers in complex mixtures. researchgate.netnih.govnih.gov

Table 3: Typical UPLC Conditions for Isomeric Separation

Parameter Value/Condition Advantage over HPLC
Column CSH™ C18 (e.g., 2.1 x 100 mm, 1.7 µm) Higher peak capacity and resolution for isomers. nih.gov
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid Optimized for high-efficiency separations. nih.gov
Flow Rate 0.4 - 0.6 mL/min Faster analysis times while maintaining high resolution. nih.gov
System Pressure ~10,000 - 15,000 psi A direct consequence of small particle size, enabling high efficiency. researchgate.net
Run Time < 10 minutes Significant reduction in analysis time compared to HPLC. nih.gov

Scanning Probe Microscopy for Surface Analysis at the Molecular Level

Scanning probe microscopy techniques allow for the direct visualization and manipulation of molecules on surfaces, providing unparalleled insight into their arrangement and electronic properties.

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique capable of imaging conductive surfaces with atomic resolution. psu.edu It operates by scanning a sharp metallic tip over a surface and measuring the quantum tunneling current that flows between the tip and the sample. caltech.edu This technique is exceptionally well-suited for studying the self-assembly of organic molecules, like this compound, on conductive substrates such as gold (Au(111)) or highly oriented pyrolytic graphite (B72142) (HOPG). caltech.eduacs.orgucdavis.edu

When deposited on such a surface, individual molecules can be visualized, revealing their orientation, conformation, and packing arrangement in two-dimensional layers. ucdavis.eduaps.org Studies on similar aromatic molecules, including benzene and its derivatives, have shown that they form well-ordered arrays, with the packing structure influenced by intermolecular and molecule-substrate interactions. ucdavis.edu For this compound, STM could reveal how the interplay of the different substituents (the bulky bromine atom, the electronegative fluorine atom, and the flexible ethyl group) dictates the formation of ordered surface phases. Furthermore, STM can probe the local density of electronic states (LDOS) of the molecule, providing information about its frontier molecular orbitals. psu.eduresearchgate.net

Table 4: Potential STM Investigation of this compound on Au(111)

Investigation Area Potential Findings Scientific Significance
Molecular Adsorption & Ordering Formation of ordered 2D crystalline domains or disordered glassy phases. Understanding the principles of self-assembly driven by halogen and van der Waals interactions. aps.org
Sub-molecular Resolution Visualization of the benzene ring, with distinct contrast for Br and F atoms. Direct confirmation of molecular orientation and conformation on the surface. ucdavis.edu
Surface Phase Defects Identification of domain boundaries, vacancies, and point defects in the molecular layer. Insight into the kinetics and thermodynamics of monolayer formation.

| Tip-Induced Manipulation | Potential to induce molecular movement or desorption with the STM tip. | Exploring pathways for creating nanostructures or triggering surface reactions. |

Atomic Force Microscopy (AFM) is another powerful scanning probe technique that images surface topography by "feeling" the surface with a sharp tip on a flexible cantilever. numberanalytics.commdpi.com Unlike STM, AFM does not require a conductive sample, although it is frequently used to study molecular assemblies on conductive substrates like gold. aip.orgacs.org It is highly effective for characterizing the structure of molecular arrays over larger areas than typically scanned with STM. nih.gov

For a self-assembled monolayer of this compound, AFM can provide quantitative data on the height of the molecular layer, the roughness of the film, and the size and shape of ordered domains. nih.gov High-resolution AFM can even visualize individual molecules and their packing within an array. numberanalytics.comaip.org The technique is particularly valuable for studying the formation of molecular arrays and can be used to measure the mechanical properties of the film, such as adhesion and elasticity, by analyzing the force-distance curves between the tip and the surface. mdpi.com This provides complementary information to STM, offering a more complete picture of the structure and properties of the molecular film. mdpi.comnih.gov

| Force Spectroscopy | Measurement of intermolecular and tip-sample interaction forces. | Provides insight into the stability and mechanical properties of the molecular layer. mdpi.com |

Theoretical and Computational Chemistry Studies of 2 Bromo 1 Ethyl 4 Fluorobenzene

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. By approximating the electron density, DFT methods can provide accurate descriptions of molecular structures and orbital energies.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

A hypothetical representation of the data that could be generated from such an analysis is presented in the table below.

Molecular OrbitalEnergy (eV) - HypotheticalContribution
LUMO+1-0.5Phenyl Ring, Ethyl Group
LUMO-1.2Phenyl Ring, Bromine Atom
HOMO-6.5Phenyl Ring, Fluorine Atom
HOMO-1-7.1Phenyl Ring, Ethyl Group

This table is for illustrative purposes only, showcasing the type of data obtained from DFT calculations. Actual values would require specific computational studies on 2-Bromo-1-ethyl-4-fluorobenzene.

Conformational Analysis and Identification of Potential Energy Minima

The presence of a flexible ethyl group in this compound gives rise to different spatial arrangements, or conformations. Identifying the most stable conformation, which corresponds to a minimum on the potential energy surface, is crucial for understanding the molecule's behavior. Conformational analysis using computational methods involves systematically rotating the dihedral angles of the ethyl group and calculating the energy of each resulting structure. This process allows for the identification of the global minimum and other low-energy conformers.

While direct studies on the conformational landscape of this compound are not prevalent, research on similar molecules highlights the importance of such analyses. acs.org For instance, the steric hindrance between the ethyl group and the adjacent bromine atom would be a key factor in determining the preferred orientation of the ethyl group relative to the benzene (B151609) ring.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational tool. researchgate.net This method allows for the calculation of excited state energies, which correspond to the absorption of light and can be correlated with experimental UV-Vis spectra. TD-DFT can also provide insights into the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework.

For a molecule like this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. Such studies have been performed on other substituted benzenes to understand their photophysical characteristics. researchgate.net

Computational Modeling of Molecular Interactions

Beyond the properties of an isolated molecule, computational chemistry can also model how molecules interact with each other and predict their reactivity.

Intermolecular and Intramolecular Proton Transfer Processes

Proton transfer is a fundamental chemical process. While less common in non-polar aromatic compounds, computational studies can explore the possibility and energetics of both intermolecular proton transfer (between molecules) and intramolecular proton transfer (within a single molecule). Such studies would involve identifying potential proton donor and acceptor sites within the this compound molecule and calculating the energy barriers associated with the transfer.

Theoretical Investigations of Substituent Effects on Reactivity and Electronic Properties

The substituents on the benzene ring influence its reactivity primarily through a combination of two major electronic mechanisms: the inductive effect and the resonance effect. The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity between the atoms. The resonance effect, on the other hand, involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.

In the case of this compound, the substituents present a classic example of competing electronic influences:

Fluorine (at C4): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). However, due to its lone pairs of electrons, it also exhibits a moderate electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, making fluorine a deactivating group in electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions.

Ethyl group (at C1): Alkyl groups like ethyl are generally considered to be electron-donating through an inductive effect (+I) and hyperconjugation. This electron-donating nature activates the benzene ring, making it more susceptible to electrophilic attack.

The combined influence of these three substituents on the benzene ring of this compound results in a complex pattern of electron density distribution. The activating ethyl group enhances the electron density of the ring, while the deactivating bromo and fluoro groups withdraw electron density. The net effect on the reactivity of the ring will depend on the balance of these competing influences.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these electronic effects. DFT calculations can provide valuable data on various molecular properties that shed light on the substituent effects. Key parameters include the energies of the Frontier Molecular Orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and atomic charges.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. In substituted benzenes, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, often leading to a reduced HOMO-LUMO gap and increased reactivity. The interplay of the +I ethyl group and the -I/+R halogen groups in this compound will determine the final energy gap of the molecule.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a complex landscape reflecting the electron-donating nature of the ethyl group and the electronegativity of the halogens.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Fluorobenzene (B45895)-9.23-0.258.981.63
Bromobenzene-9.07-0.428.651.70
Ethylbenzene (B125841)-8.78-0.158.630.58

This is a representative table based on typical DFT calculation values for illustrative purposes and may not correspond to a single specific study.

From this data, we can infer the following for this compound:

The presence of the electron-donating ethyl group would be expected to raise the HOMO energy compared to a simple halobenzene.

The electron-withdrawing halogens would likely lower the LUMO energy.

The dipole moment of this compound will be a vector sum of the bond moments of the C-F, C-Br, and C-ethyl bonds, influenced by their respective positions on the benzene ring.

Advanced Applications of 2 Bromo 1 Ethyl 4 Fluorobenzene in Synthetic and Materials Science Research

As a Versatile Chemical Intermediate in the Synthesis of Complex Organic Molecules

The utility of 2-Bromo-1-ethyl-4-fluorobenzene as a versatile chemical intermediate is rooted in the reactivity of its functional groups, particularly the carbon-bromine bond. This bond is a prime site for a variety of cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.

One of the most powerful of these methods is the Suzuki cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. rsc.orgresearchgate.net In this context, this compound can react with a range of arylboronic acids in the presence of a palladium catalyst to generate substituted biaryl compounds. researchgate.net These biaryl motifs are central to many larger, more complex molecules, including pharmaceuticals and polymers. The reaction is highly valued for its tolerance of a wide array of functional groups, allowing for the direct coupling of intricate molecular fragments. rsc.org

Furthermore, the bromine atom can be readily converted into other functional groups. For instance, the compound can be used to form a Grignard reagent by reacting it with magnesium metal. youtube.combrainly.com The resulting organomagnesium compound, (2-ethyl-4-fluorophenyl)magnesium bromide, is a potent nucleophile and a powerful tool for forming new carbon-carbon bonds with various electrophiles, such as aldehydes, ketones, and esters. youtube.comresearchgate.net This versatility allows for the introduction of the 2-ethyl-4-fluorophenyl moiety into a wide variety of molecular scaffolds, serving as a key step in the synthesis of more elaborate target molecules. The ability to undergo these fundamental transformations makes this compound a valuable intermediate for chemists aiming to build complex molecular frameworks. walisongo.ac.id

Role in the Development of Precursors for Bioactive and Pharmaceutical Compounds

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. rsc.orgnih.gov As a fluorinated aromatic compound, this compound represents a valuable building block for the synthesis of precursors to new pharmaceutical agents. nih.govnobelprize.org

The bromo-fluoro-phenyl structural motif is present in a number of bioactive compounds. The bromine atom provides a reactive handle for synthetic elaboration, while the fluorine atom can impart desirable pharmacological properties. For example, related bromo-fluoro-anilines have been utilized as starting materials in the synthesis of potent drugs. A notable instance is the use of 4-bromo-2-fluoroaniline (B1266173) in a multi-step synthesis to produce flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). worktribe.com

Given this precedent, this compound is a promising precursor for creating analogues of existing drugs or for discovering new bioactive molecules. Its structure can be systematically modified through reactions at the bromine and ethyl group positions to generate libraries of compounds for biological screening. The presence of the ethyl group can also influence the lipophilicity and steric profile of potential drug candidates, which are critical parameters for their interaction with biological targets. The development of efficient synthetic routes to novel fluorinated compounds is a key area of research, and building blocks like this compound are crucial to this effort. rsc.orgnobelprize.org

Utilization as a Fundamental Building Block in Multi-Step Organic Synthesis

In multi-step organic synthesis, the strategic selection of starting materials and intermediates is paramount to achieving an efficient and high-yielding route to a complex target molecule. youtube.compressbooks.pub this compound serves as an excellent example of a fundamental building block due to the orthogonal reactivity of its functional groups. masterorganicchemistry.com Chemists can selectively manipulate one part of the molecule while leaving the others intact, allowing for a controlled and stepwise construction of the final product.

For instance, a synthetic plan could first involve a Suzuki or other palladium-catalyzed coupling reaction at the bromine position to construct a biaryl system. rsc.org Subsequently, the ethyl group on the benzene (B151609) ring could be chemically modified. For example, benzylic bromination could introduce a bromine atom onto the ethyl group, which can then be used for further substitutions or eliminations to build out a side chain. brainly.compressbooks.pub Alternatively, the ethyl group could be oxidized to a carboxylic acid under strong oxidizing conditions, completely changing the electronic nature of the substituent. pressbooks.pub

This ability to perform sequential and selective reactions is the hallmark of a valuable building block. It provides chemists with the flexibility to design complex synthetic routes, such as those required for the production of agrochemicals, materials, and pharmaceuticals, where precise control over the molecular architecture is essential. masterorganicchemistry.comnih.gov

Table 1: Potential Synthetic Transformations of this compound

Starting Material Reaction Type Reagents Product Type Application
This compound Suzuki Coupling Arylboronic acid, Pd catalyst, Base Substituted biaryl Complex molecule synthesis
This compound Grignard Formation Mg, THF Organomagnesium reagent C-C bond formation
This compound Benzylic Bromination NBS, Light/Radical initiator Benzylic bromide Side-chain functionalization
This compound Oxidation KMnO₄ or Na₂Cr₂O₇ Benzoic acid derivative Functional group interconversion

Development of Molecular Machines and Nanoswitches

The construction of artificial molecular machines—assemblies of molecular components designed to perform machine-like movements in response to external stimuli—is a frontier in chemistry and nanotechnology. rsc.orgnobelprize.org These machines often rely on the precise arrangement of molecular components that can switch between different states. While there is no specific research to date detailing the use of this compound or its isomer 4-bromo-1-ethyl-2-fluorobenzene (B1322592) in this field, the structural features of such compounds are relevant to the design principles of molecular machinery. nih.gov

Many molecular machines are built from components like rotaxanes and catenanes, which often involve the template-directed synthesis using interactions between electron-rich and electron-poor aromatic rings. nobelprize.org Functionalized aromatic rings serve as key recognition sites or as parts of the moving components. nih.gov For example, the photoisomerization of sterically hindered alkenes or azobenzene (B91143) units, which are often attached to aromatic scaffolds, can be used to power molecular motors and pumps. nih.gov

The development of molecular-scale electronic devices, such as memory and logic gates, has also been pursued using rotaxane-based systems. nobelprize.org In principle, functionalized benzenes could be incorporated into such systems to tune their electronic properties or to act as attachment points for other components. However, the application of this compound in this highly specialized area remains a topic for future exploration.

Potential for Opto-Nonlinear (NLO) Material Development through Structural Derivatization

Nonlinear optical (NLO) materials, which exhibit a nonlinear response to intense electromagnetic fields, are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The search for new organic NLO materials often focuses on molecules with a high degree of π-conjugation and a significant difference between their ground and excited state dipole moments.

Chalcones, which are α,β-unsaturated ketones flanked by two aromatic rings, are a well-studied class of NLO compounds due to their delocalized π-electron system. rsc.orgresearchgate.netresearchgate.net The NLO properties of chalcones can be tuned by introducing electron-donating and electron-withdrawing groups on the terminal aromatic rings.

This compound can serve as a valuable precursor for the synthesis of novel, fluorinated chalcones with potential NLO properties. Through a Claisen-Schmidt condensation reaction, it could be reacted with an appropriate acetophenone (B1666503) derivative. The fluorine atom, being highly electronegative, can significantly influence the electronic properties of the resulting chalcone, potentially enhancing its NLO response. researchgate.netresearchgate.net The bromine atom also offers a site for further derivatization to introduce other functional groups that could further modulate the NLO properties. Computational and experimental studies on fluorinated chalcones have shown that the introduction of fluorine can lead to materials with strong NLO characteristics, suggesting that derivatives of this compound are promising candidates for this area of materials science. researchgate.netresearchgate.netresearchgate.net

Q & A

Q. What are the most reliable synthetic routes for 2-bromo-1-ethyl-4-fluorobenzene, and how do reaction conditions influence yield?

Methodological Answer:

  • Friedel-Crafts alkylation : Introduce the ethyl group to fluorobenzene using AlCl₃ as a catalyst. Monitor temperature (0–5°C) to minimize polyalkylation .
  • Bromination : Use Br₂/FeBr₃ under controlled conditions (dark, 25°C) to brominate the ortho position selectively. GC-MS analysis confirms regioselectivity .
  • Yield optimization : Lower temperatures reduce side reactions (e.g., di-bromination). Purification via column chromatography (hexane:ethyl acetate) improves purity (>95%) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters: C–Br bond length (~1.89 Å) and torsion angles to confirm substituent orientation .
  • Challenges : Heavy atoms (Br, F) cause absorption effects. Apply multi-scan corrections during data collection .
  • Validation : Cross-check with NMR (¹H, ¹³C) and IR spectroscopy for functional group confirmation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid contact with skin (risk of halogenated compound penetration) .
  • Spill management : Neutralize with sodium bicarbonate, then adsorb using vermiculite .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, ethyl) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura coupling : The bromine atom acts as a leaving group. Pd(PPh₃)₄ catalyzes coupling with arylboronic acids. Ethyl and fluorine groups alter electron density, affecting reaction rates (kinetic studies show 2x faster coupling vs. non-fluorinated analogs) .
  • Competing pathways : Fluorine’s electron-withdrawing effect stabilizes intermediates, reducing β-hydride elimination .

Q. What computational methods predict the regioselectivity of electrophilic substitution in derivatives of this compound?

Methodological Answer:

  • DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set. Analyze Fukui indices to identify nucleophilic/electrophilic sites .
  • Contradictions : If experimental results diverge from predictions (e.g., meta substitution observed instead of para), re-evaluate solvent effects or steric hindrance from the ethyl group .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

Methodological Answer:

  • Variable-temperature NMR : Cool samples to –40°C to slow conformational changes (e.g., rotation of the ethyl group) .
  • 2D experiments : HSQC and NOESY confirm through-space interactions between fluorine and neighboring protons .

Q. What strategies optimize multi-step synthesis involving this compound as an intermediate?

Methodological Answer:

  • Protecting groups : Temporarily protect fluorine with silyl groups during subsequent reactions (e.g., Grignard additions) .
  • Flow chemistry : Continuous reactors minimize decomposition of thermally sensitive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.